molecular formula C16H16N4O2S B2362462 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 879151-55-0

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2362462
CAS No.: 879151-55-0
M. Wt: 328.39
InChI Key: ODLVGBXCIKVXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thioacetamide backbone bridging two heterocyclic moieties: a 1-methyl-5-phenylimidazole and a 5-methylisoxazole. The structural design aligns with trends in medicinal chemistry where hybrid heterocycles are employed to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-8-14(19-22-11)18-15(21)10-23-16-17-9-13(20(16)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLVGBXCIKVXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, a thioether linkage, and an isoxazole moiety, suggest potential biological activities that warrant investigation. This article compiles current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₉H₁₈N₄OS
Molecular Weight366.43 g/mol
CAS Number932514-66-4

This compound's structure allows it to interact with various biological targets, which may explain its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition:
Research indicates that imidazole derivatives can inhibit certain enzymes involved in metabolic pathways. The thioether linkage in this compound may facilitate redox reactions that modulate enzymatic activity.

2. Antimicrobial Properties:
The compound has been studied for its potential antimicrobial effects. Its structure suggests it could disrupt bacterial cell membranes or interfere with metabolic processes.

3. Anticancer Activity:
Preliminary studies have shown that compounds containing imidazole and isoxazole moieties can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

Research Findings

A review of recent literature highlights several significant findings regarding the biological activity of this compound:

Antimicrobial Activity:
In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Studies:
A study evaluated the compound's effects on glioblastoma (U87MG) cells, revealing that it significantly reduced cell viability and induced apoptosis at low micromolar concentrations. The mechanism was linked to the inhibition of heme oxygenase (HO)-1, a protein associated with cancer cell survival .

Case Studies

Case Study 1: Anticancer Efficacy
In a focused study on glioblastoma cells, researchers synthesized several derivatives of imidazole-based compounds, including our target compound. The results indicated that the compound effectively inhibited HO-1 activity with an IC50 value significantly lower than that of standard chemotherapeutics, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones in agar diffusion assays, indicating strong antibacterial activity compared to control antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Properties

Table 1: Key Structural Differences Among Analogs
Compound Name Heterocyclic Moieties Substituents Key Functional Groups
Target Compound Imidazole, Isoxazole Methyl (imidazole), Phenyl (imidazole) Thioacetamide
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole Bromo (phenyl) Thioacetamide, Triazinoindole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole, Thiazole-Triazole Bromo (thiazole), Phenoxymethyl Thioacetamide, Triazole
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole Dinitrophenyl Thioacetamide, Nitro groups
  • Electronic Effects : The target compound’s methyl and phenyl groups on imidazole are electron-donating, contrasting with bromo (electron-withdrawing in compound 26) or nitro groups (strong electron-withdrawing in W1) . This may influence binding interactions with target proteins.
  • Heterocycle Stability : Isoxazole (target) is more metabolically stable than thiazole (compound 9c) due to reduced susceptibility to oxidative degradation .

Inferred Pharmacological and Toxicological Properties

Table 3: Inferred Bioactivity and Toxicity
Compound Name Potential Bioactivity Toxicity Considerations
Target Compound Enhanced metabolic stability (isoxazole) Lower regulatory risk (no halogens)
Compounds 25, 27 (bromo-substituted) Halogen bonding for target interaction Potential bioaccumulation (bromine)
Fluorinated acetamides () High chemical stability Environmental persistence (PFAS)
  • Bioactivity : The target’s phenyl group may facilitate π-π stacking with aromatic residues in enzymes or receptors, akin to benzimidazole derivatives in .
  • Toxicity : Unlike perfluoroalkylated compounds (), the target lacks fluorine, reducing risks associated with persistent organic pollutants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.